6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane
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Overview
Description
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C₅H₉NO₂S. This compound is characterized by a spirocyclic structure, which includes a sulfur atom and a nitrogen atom within a seven-membered ring. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both sulfur and nitrogen functionalities. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate
- 2-thia-6-azaspiro[3.3]heptane hydrochloride
- 6-Oxa-1-azaspiro[3.3]heptane hemioxalate
Uniqueness
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure, which includes both sulfur and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds.
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-2-6-5/h6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHSPTRYPOIDCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719172 |
Source
|
Record name | 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-71-1 |
Source
|
Record name | 6-Thia-1-azaspiro[3.3]heptane, 6,6-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272412-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6lambda~6~-Thia-1-azaspiro[3.3]heptane-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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